For example, a study reported the synthesis of a 162-member compound library based on the 1-oxa-7-azaspiro[4.5]decane scaffold, a close structural analogue of 7-oxa-1-azaspiro[3.5]nonane []. The key step in their synthesis involved a multistage divergence strategy starting with the preparation of two separable spirocyclic diastereomers. These diastereomers were further elaborated using Horner-Emmons-Wadsworth reagents and diversified by introducing various substituents on the nitrogen atom.
Another study described the synthesis of ciprofloxacin derivatives incorporating the 1-oxa-9-azaspiro[5.5]undecane moiety, another structural analogue []. The synthesis involved reacting commercially available 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid with various 1-oxa-9-azaspiro[5.5]undecane derivatives via a boron chelate complex. This approach highlights the potential for incorporating the spirocyclic scaffold into more complex molecules for drug discovery.
One study utilized two-dimensional NMR spectroscopy and molecular modeling to determine the structure of novel cyclophosphamide derivatives containing the 1-aza-2-bis(2-chloroethyl)amino-3-oxa-2-oxo-2-phospha-7-thia-bicyclo[4.4.0]decane and [4.3.0]nonane frameworks, structural analogues of 7-oxa-1-azaspiro[3.5]nonane []. The study identified diastereomeric pairs differing in the axial vs. equatorial orientation of the sulfur substituent on the oxazaphosphorinane ring.
X-ray crystallography has also been used to determine the absolute configuration and conformation of various 7-oxa-1-azaspiro[3.5]nonane derivatives [, , , , , ]. These studies reveal that the spirocyclic core can adopt different conformations depending on the nature and position of substituents.
For instance, a study explored the use of 1,1'-carbonyldiimidazole (CDI) in the synthesis of 3-acetyltetronic acids from allomaltol-containing hydrazides []. The reaction involved the formation of substituted 6-oxa-1-azaspiro[4.5]dec-7-ene-2,9-diones as key intermediates. The structures of the final product and one intermediate were confirmed by X-ray analysis.
Another study investigated the base-promoted rearrangement of 1,5-dibromopentacyclo[5.3.0.02,5.03,9.04,8]decane-6,10-dione to 10-oxa-9-oxopentacyclo[5.3.0.02,4.03,6.05,8]decane-3-carboxylic acid []. The study elucidated the reaction mechanism and provided valuable insights into the reactivity of spirocyclic compounds under basic conditions.
For example, a study investigating the anticancer activity of an azaspirane derivative (CIMO) against breast cancer cells revealed that the compound suppressed cell proliferation by inhibiting the phosphorylation of JAK2 and STAT3 proteins []. This finding suggests that the azaspirane scaffold could potentially modulate specific signaling pathways within cells, leading to therapeutic effects.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: